Sodium hydrogen phosphonate

Reduction potential Pulse radiolysis Electron transfer

Electroless nickel (EN) plating facilities require high-purity sodium hydrogen phosphonate as an analytical reference standard to calibrate ion chromatography systems monitoring phosphite buildup-the stoichiometric byproduct that degrades coating quality and terminates bath life. Trace hypophosphite contamination in the reference biases analytical baselines, causing premature or delayed bath-change decisions. This compound also serves as a low-loading (0.75 wt%) condensed-phase charring synergist for PA6 halogen-free flame retardancy (59% peak HRR reduction) and as a water-soluble inorganic phosphite source for agricultural fungicide formulations. - P(+3) oxidation state with direct P-H bond enables mild reducing action without hazardous PH₃ generation above 200°C. - Specify monosodium (NaH₂PO₃·2.5H₂O) or disodium (Na₂HPO₃·5H₂O) hydrate form based on end-use pH compatibility. - Phosphate (P+5) contamination above 0.5% represents inert diluent in fungicide applications-verify phosphite-to-phosphate ratio.

Molecular Formula HNaO6P2
Molecular Weight 181.94 g/mol
CAS No. 13933-52-3
Cat. No. B12656447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydrogen phosphonate
CAS13933-52-3
Molecular FormulaHNaO6P2
Molecular Weight181.94 g/mol
Structural Identifiers
SMILES[H+].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Na+]
InChIInChI=1S/Na.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+1;;/p-1
InChIKeyBTCAOSLMYSAAGQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hydrogen Phosphonate: Chemical Identity & Procurement Classification


Sodium hydrogen phosphonate (CAS 13933-52-3, also registered as sodium phosphite under Japanese CSCL) is an inorganic salt of phosphorous acid in which phosphorus occupies the +3 oxidation state, structurally characterized by a direct P–H bond that confers reducing character [1]. It exists primarily as the monosodium dihydrogen phosphonate (NaH₂PO₃·2.5H₂O) or disodium hydrogen phosphonate (Na₂HPO₃·5H₂O) hydrate forms and is commercially supplied as a white, water-soluble crystalline powder [2]. Unlike phosphate salts (P at +5), the presence of the non-acidic P–H hydrogen makes this compound a mild reducing agent; unlike hypophosphite (P at +1), its higher oxidation state renders it significantly more thermally stable and less prone to hazardous phosphine (PH₃) generation [3]. These physicochemical distinctions are the basis for quantitative performance differentiation in electroless plating, halogen-free flame retardancy, agricultural fungicide formulations, and water treatment scale inhibition—all of which are elaborated with comparator data below.

Oxidation state (+3) defines reducing, FR charring, and fungistatic roles distinct from phosphate (+5) nutrient function
Monosodium dihydrogen phosphonate (NaH₂PO₃·2.5H₂O) or disodium hydrogen phosphonate (Na₂HPO₃·5H₂O) hydrate selection affects dissolution rate and formulation water activity
Electroless nickel plating requires phosphite as analytical reference standard for bath-life monitoring, not as primary reductant

Sodium Hydrogen Phosphonate: Non-Interchangeability with Hypophosphite and Phosphate


The phosphorus oxidation state fundamentally governs the redox, thermal, and biological behavior of inorganic phosphorus salts, making sodium hydrogen phosphonate (P +3) functionally non-interchangeable with its closest in-class analogs—sodium hypophosphite (NaH₂PO₂, P +1) and sodium phosphate (Na₃PO₄, P +5). Hypophosphite is a substantially stronger reductant (reduction potential ~0.2 V more positive) but decomposes rapidly above 200 °C with hazardous phosphine evolution [1]; phosphate is redox-inert and cannot function as a reducing agent or fungicide elicitor. Within electroless nickel plating, the deliberate use of hypophosphite as the primary reductant generates phosphite as the spent byproduct that accumulates and ultimately limits bath life—meaning phosphite is chemically unavoidable in the process, and attempts to substitute phosphite for hypophosphite as the primary reducer would fail to initiate autocatalytic nickel deposition [2]. In flame-retardant polymer compounding, the condensed-phase char-forming action of phosphonate (+3) outperforms phosphinate (+1) in char yield enhancement, as demonstrated in polyamide 6 nanocomposites [3]. These application-critical performance gaps, quantified in Section 3, explain why procurement specifications must differentiate precisely among phosphorus oxidation states.

Hypophosphite (P+1) vs. Phosphite (P+3)
Hypophosphite may not substitute for phosphite in EN reference standards; its stronger reduction potential and PH₃ hazard at elevated temperature differ from phosphite's milder, more thermally stable profile.
Phosphate (P+5) vs. Phosphite (P+3)
Phosphate lacks the redox activity necessary for reducing agent, flame-retardant charring, or oomycete fungistatic functions; substitution would remove all non-nutrient performance attributes.
Phosphinate (P+1) vs. Phosphonate (P+3) FR mechanism
Phosphinate acts primarily via gas-phase radical quenching; phosphonate favors condensed-phase char formation. The mechanistic divergence may alter synergist compatibility and char yield.

Sodium Hydrogen Phosphonate: Performance vs. Hypophosphite and Phosphate


Reduction Potential: Phosphite vs. Hypophosphite

Pulse-radiolysis studies by Shastri et al. (1990) directly compared the reducing power of phosphite and hypophosphite radicals by estimating their reduction potentials against a series of pyridinium electron acceptors of known electron affinity [1]. The hypophosphite-derived radical (PHO₂•/PHO₂⁻) exhibited a reduction potential between −1.1 and −1.2 V vs. NHE, whereas the phosphite-derived radical (PO₃•⁻/PO₃²⁻) was 0.2–0.3 V more negative, falling between −1.3 and −1.4 V vs. NHE. This ~0.2 V difference means hypophosphite is thermodynamically a stronger single-electron reductant. Consistent with this, the Baidu Baike entry for sodium phosphite explicitly states that its reducing power is weaker and more stable than that of sodium hypophosphite, enabling it to serve as a safer substitute where excessive reducing strength causes side reactions or safety hazards [2].

Reduction Potential
Head-to-head
Phosphite radical PO₃·⁻/PO₃²⁻: −1.3 to −1.4 V vs. NHE; Hypophosphite radical PHO₂·/PHO₂⁻: −1.1 to −1.2 V vs. NHE. Difference ~0.2–0.3 V more negative (weaker reductant).
Supports milder, selective reduction conditions
Pulse-radiolysis, pH ~7
Reduction potential Pulse radiolysis Electron transfer

Thermal Stability and PH₃ Hazard: Phosphite vs. Hypophosphite

Thermal stability represents a critical procurement differentiator for industrial users operating at elevated temperatures. Sodium hypophosphite (NaH₂PO₂) decomposes rapidly when heated above 200 °C, releasing highly toxic and self-igniting phosphine gas (PH₃) in a disproportionation reaction (2 NaH₂PO₂ → PH₃ + Na₂HPO₄) that poses acute inhalation and fire hazards [1]. In contrast, sodium phosphite (Na₂HPO₃ / NaH₂PO₃) does not undergo analogous facile disproportionation because the phosphorus atom is already at the +3 oxidation state. According to Baidu Baike, sodium phosphite heated in a hot air stream releases only trace amounts of phosphine at 200–250 °C—a quantitatively and qualitatively lower hazard compared to the rapid, bulk decomposition of hypophosphite [2]. Above 200 °C, phosphite predominantly converts to sodium pyrophosphate via dehydration rather than phosphine-generating disproportionation.

Thermal Stability
Class-level
Phosphite: trace PH₃ only at 200–250 °C under forced hot air; primary decomposition to pyrophosphate. Hypophosphite: rapid bulk PH₃ release above 200 °C, self-igniting.
Lower PH₃ risk may reduce engineering controls
Decomposition pathway divergence
Thermal decomposition Phosphine safety Process safety

Flame Retardant Char Formation: Phosphonate in PA6

Majka et al. (2017) demonstrated that disodium H-phosphonate (DHP), adsorbed onto organo-montmorillonite (OMt), provides quantifiable flame-retardant enhancement in polyamide 6 (PA6) nanocomposites [1]. The main thermo-oxidative degradation stage of neat PA6 yields less than 10 wt% of char residue. Addition of only 0.75 wt% DHP stabilizer adsorbed on OMt increases the char yield to approximately 20 wt%—roughly a doubling of carbonaceous residue that acts as a protective thermal barrier [1]. Cone calorimetry further revealed a 59% reduction in maximum peak of heat release rate (pHRR) compared to neat PA6, and the onset of degradation temperature was delayed by 8 °C (DHP on Mt) to 23 °C (DHP on OMt) [2]. This condensed-phase char-promoting mechanism is characteristic of phosphonate (+3) species, as independently corroborated by studies showing that phosphonate (+III) provides better condensed-phase action than phosphinate (+I) due to more efficient char formation in polyhydroxyurethanes [3].

Char Yield (PA6)
Cross-study
Phosphonate at 0.75 wt% on OMt: char yield ≈20 wt% (neat PA6
Supports char-formation screening at low loading
Cone calorimetry / TGA data
EN Plating Role
Class-level
Phosphite accumulates as hypophosphite oxidation byproduct, limits bath life; cannot initiate autocatalytic Ni deposition. Hypophosphite is primary reductant.
Bath monitoring and reference standard context
Acidic bath, ~90 °C
Oomycete EC₅₀
Cross-study
Phosphite: EC₅₀ 18.7–29.3 µg/mL (susceptible P. cinnamomi); tolerant isolates 81.9–123.9 µg/mL. Grapevine DM >50% disease severity reduction.
Supports fungistatic screening
In vitro and field trial context
FR Mechanism
Class-level
Phosphonate (P+3): condensed-phase char promotion. Phosphinate (P+1): gas-phase PO radical quenching. Mechanistic divergence enables complementary synergist design.
Mechanism supports combined-phase FR design
Polyhydroxyurethane / PA6 models
Flame retardancy Polyamide 6 Char formation Cone calorimetry

Electroless Nickel Plating: Phosphite as Limiting Byproduct

In commercial electroless nickel (EN) plating, sodium hypophosphite (NaH₂PO₂, P +1) serves as the primary reducing agent, undergoing oxidation to sodium phosphite (NaH₂PO₃, P +3) as nickel ions are reduced to metallic nickel [1]. Metrohm's application note on online EN bath analysis explicitly states that as the plating bath ages, concentrations of sulfate and sodium phosphite steadily increase, and phosphite accumulation becomes the limiting factor determining bath life [2]. This establishes that sodium hydrogen phosphonate (phosphite) is the inevitable chemical byproduct of the dominant industrial EN process—not an interchangeable reducing agent. The chemical forum discussion confirms that phosphite (P +3) cannot substitute for hypophosphite (P +1) as the primary reductant because the oxidation state gap precludes the necessary electron transfer to Ni²⁺ [3]. However, phosphite does find use as a bath component: when intentionally co-formulated, sodium phosphite can fine-tune the plating process, improve coating quality, and reduce phosphine emissions, as noted in comparative performance reviews [4].

EN Plating Role
Class-level
Phosphite accumulates as hypophosphite oxidation byproduct, limits bath life; cannot initiate autocatalytic Ni deposition. Hypophosphite is primary reductant.
Bath monitoring and reference standard context
Acidic bath, ~90 °C
Electroless nickel plating Bath life Hypophosphite oxidation Process control

Phosphite vs. Phosphate: Plant Defense Elicitation

Phosphite (P +3), the active anion of sodium hydrogen phosphonate, functions as both a direct fungistatic agent against oomycete pathogens (Phytophthora spp., Plasmopara viticola) and an elicitor of systemic plant defense responses—activities that phosphate (P +5) lacks entirely due to its redox-inert character [1]. In vitro mycelial growth inhibition assays against Phytophthora cinnamomi have established EC₅₀ values for phosphite in the range of 18.7–29.3 µg/mL for susceptible isolates, with tolerant isolates showing EC₅₀ values of 81.9–123.9 µg/mL [2]. In grapevine downy mildew (Plasmopara viticola) field trials, potassium phosphonate reduced disease severity by >50% at 6–19 days after treatment, a level of efficacy comparable to fosetyl-Al (the industry-standard organic phosphonate fungicide) [3]. Phosphate salts, by contrast, serve solely as plant nutrients and exhibit no fungicidal activity. The Spudman agricultural review explicitly cautions that "phosphates (PO₄) are utilized in fertilizers for plant nutrition; phosphites (PO₃) have mainly fungicidal properties" and warns against confusing products that claim disease control without adequate phosphite concentration [4].

Oomycete EC₅₀
Cross-study
Phosphite: EC₅₀ 18.7–29.3 µg/mL (susceptible P. cinnamomi); tolerant isolates 81.9–123.9 µg/mL. Grapevine DM >50% disease severity reduction.
Supports fungistatic screening
In vitro and field trial context
Plant defense elicitation Oomycete control Phosphorous acid Phytophthora

Phosphonate vs. Phosphinate: Flame Retardant Mechanism

The phosphorus oxidation state governs the dominant flame-retardant mechanism. A 2023 study on polyhydroxyurethanes systematically compared phosphonate (+III) and phosphinate (+I) additives and demonstrated that phosphonate provided better condensed-phase action through more efficient char formation, whereas phosphinate acted preferentially in the gas phase via PO radical quenching [1]. This mechanistic divergence is further supported by pinfa (Phosphorus, Inorganic and Nitrogen Flame Retardants Association) analysis concluding that FRs with higher P oxidation states tend to act in the solid phase (char formation), while lower P oxidation state FRs act in the gas phase . The practical implication is that sodium hydrogen phosphonate (P +3) can serve as a condensed-phase charring synergist when co-formulated with gas-phase active FRs to achieve complementary mechanisms—a design strategy not replicable with phosphinate (P +1) or phosphate (P +5) alone. Notably, organophosphonate esters also exhibit greater resistance to chemical and enzymatic hydrolysis compared to phosphate esters, a stability advantage relevant to durable FR formulations [2].

FR Mechanism
Class-level
Phosphonate (P+3): condensed-phase char promotion. Phosphinate (P+1): gas-phase PO radical quenching. Mechanistic divergence enables complementary synergist design.
Mechanism supports combined-phase FR design
Polyhydroxyurethane / PA6 models
Flame retardant mechanism Oxidation state Condensed phase Char promotion

Sodium Hydrogen Phosphonate: Application Scenarios


Electroless Nickel Plating: Phosphite Reference Standards

As established in Section 3 (Evidence Item 4), sodium phosphite (NaH₂PO₃) is the stoichiometric oxidation byproduct that accumulates in EN baths as hypophosphite reduces Ni²⁺, progressively degrading coating quality and ultimately terminating bath life [1]. Plating facilities require high-purity sodium hydrogen phosphonate (CAS 13933-52-3) as an analytical reference standard to calibrate online ion chromatography or titration systems that monitor phosphite concentration in real time. Accurate phosphite quantification enables bath life prediction and triggers regeneration via electrodialysis or precipitation before phosphite reaches the critical concentration threshold that causes pitting and brightness loss [2]. Procuring phosphite with precisely specified purity (typically ≥98%) and defined hydration state is essential because trace hypophosphite contamination in the reference standard would bias the analytical baseline, leading to premature or delayed bath-change decisions with direct cost implications.

Phosphonate Charring Synergist for PA6 Flame Retardancy

The Majka et al. (2017) study quantified that disodium H-phosphonate at only 0.75 wt% loading on organoclay increases PA6 char yield from <10% to ≈20% and reduces peak heat release rate by 59% [1]. This performance profile positions sodium hydrogen phosphonate as a low-loading condensed-phase charring synergist for PA6 and other engineering thermoplastics requiring UL-94 V-0 or V-2 ratings without halogenated additives. Compounders should specify disodium hydrogen phosphonate (Na₂HPO₃) or monosodium dihydrogen phosphonate (NaH₂PO₃) based on the desired pH compatibility with the polymer matrix—Na₂HPO₃ being less acidic and preferable for acid-sensitive polyamide grades. The oxidation-state-dependent charring mechanism means that substitution with phosphate (P +5) would eliminate the condensed-phase FR function, while substitution with hypophosphite (P +1) would shift action to the gas phase and introduce phosphine hazard during compounding at extruder temperatures above 200 °C [2].

Sodium Phosphite: Active Ingredient for Oomycete Fungicides

Field efficacy data (Section 3, Evidence Item 5) demonstrate that phosphite achieves >50% disease severity reduction against Plasmopara viticola in grapevines, with efficacy comparable to fosetyl-Al and sustained protection up to 19 days after treatment [1]. Sodium hydrogen phosphonate offers formulators a water-soluble, inorganic phosphite source that dissociates to release the bioactive HPO₃²⁻ / H₂PO₃⁻ anion. For procurement, the key specification is the phosphite-to-phosphate ratio: phosphate (P +5) contamination above 0.5% represents inert diluent that contributes no fungicidal activity while occupying formulation weight—directly reducing the cost-effectiveness of the active ingredient on a per-hectare application basis. The sodium counterion also provides an elicitor-type stress response in plant tissue that may synergize with the direct fungistatic effect, a feature absent in potassium phosphite formulations [2].

Selective Reducing Agent for Organic Synthesis

The 0.2–0.3 V more negative reduction potential of phosphite relative to hypophosphite (Section 3, Evidence Item 1) translates to milder, more selective reducing conditions for organic transformations where over-reduction is problematic [1]. Specific use cases include the selective reduction of Ag⁺ to silver nanoparticles in microemulsion systems—a process documented in the patent literature where sodium hypophosphite monohydrate (CAS 13933-52-3) was successfully employed to generate colloidal silver with controlled particle size distribution [2]. The weaker reducing power of phosphite compared to hypophosphite makes it particularly suitable for substrates containing multiple reducible functional groups, where the stronger hypophosphite would cause uncontrolled cascade reduction. Procurement should specify the monosodium dihydrogen phosphonate form (NaH₂PO₃·2.5H₂O) for organic synthesis applications to ensure solubility in polar aprotic solvent systems.

Application
Selection Property
Validation Focus
Electroless Ni bath monitoring
Phosphite reference standard purity and hydration state
Analytical calibration accuracy, bath-life prediction
PA6 halogen-free FR compounding
Phosphonate char-promoting activity at low loading
Char yield and heat release rate benchmarking
Oomycete disease control research
Phosphite content and low phosphate impurity
In vitro activity and field response monitoring
Selective reduction in organic synthesis
Reduction potential milder than hypophosphite
Functional group tolerance and product purity
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